Ethyl 2-(4-hydroxycyclohexyl)acetate

説明

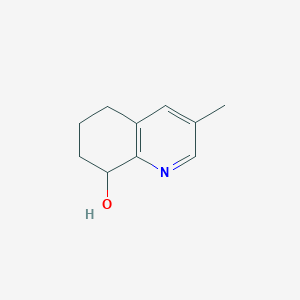

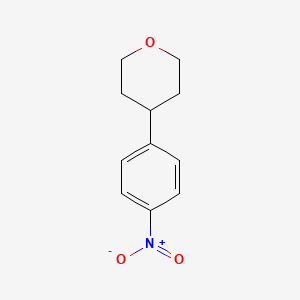

Ethyl 2-(4-hydroxycyclohexyl)acetate is a chemical compound with the molecular formula C10H18O3 . It has a molecular weight of 186.25 .

Synthesis Analysis

The synthesis of this compound involves the hydrogenation of Ethyl (4-hydroxyphenyl)acetate in the presence of Rh/Al 2 O 3. After 48 hours, additional Rh/Al 2 O 3 is added and the suspension is hydrogenated for another 8 hours. The reaction mixture is then filtered and concentrated to afford a clear colorless oil . The resulting ethyl (4-hydroxycyclohexyl)acetate is then dissolved in AcOH and slowly treated with NaOCl to maintain the temperature below 30 °C .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9,11H,2-7H2,1H3 .Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It is stored in a sealed container in dry conditions at 2-8°C .科学的研究の応用

Synthesis and Pharmaceutical Applications

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a related compound, has been utilized in the Lossen rearrangement process for synthesizing hydroxamic acids and ureas from carboxylic acids, showcasing its potential in pharmaceutical synthesis. This method is notable for its good yields, mild reaction conditions, and environmental friendliness due to the recyclability of byproducts (Thalluri, Manne, Dev, & Mandal, 2014).

Analytical Chemistry

In analytical chemistry, ethyl acetate, a chemical relative, has been employed in an ionic liquid dispersive liquid–liquid microextraction method. This technique is used for determining tetracyclines in water samples, highlighting its role in enhancing extraction efficiencies in analytical procedures (Du, Wu, Kang, Wang, Huang, & Li, 2014).

Biochemical Engineering

In the field of biochemical engineering, ethyl acetate has been used in the enzymatic hydrolysis of a new prototype anti-asthma drug, LASSBio 482. This process involves a three-phase system with a solid biocatalyst, demonstrating the compound's utility in drug synthesis (Bevilaqua, Pinto, Lima, Barreiro, Alves, & Freire, 2004).

Enzyme and Microbial Technology

Ethyl 2-hydroxy-4-phenylbutyrate, another related compound, is used in the synthesis of ACE-inhibitors. Its kinetic resolution, facilitated by the lipase from Pseudomonas cepacia, is carried out in a diafiltration reactor, illustrating the compound's role in producing medically relevant substances (Liese, Kragl, Kierkels, & Schulze, 2002).

Medicinal Chemistry

In medicinal chemistry, novel coumarin derivatives synthesized from ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate have demonstrated significant antimicrobial activities, showcasing the compound's relevance in the development of new therapeutic agents (Medimagh-Saidana, Romdhane, Daami‐Remadi, Jabnoun-Khiareddine, Touboul, Jannet, & Hamza, 2015).

Safety and Hazards

Ethyl 2-(4-hydroxycyclohexyl)acetate is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn .

作用機序

Mode of Action

It’s worth noting that the compound’s structure suggests it may interact with its targets through hydrogen bonding, given the presence of a hydroxyl group .

Pharmacokinetics

Some general properties can be inferred from its structure and physicochemical properties :

- Absorption : The compound is likely to have high gastrointestinal absorption due to its lipophilic nature .

- Distribution : It is expected to cross the blood-brain barrier due to its lipophilicity .

- Metabolism : The presence of an ester group suggests that it may undergo ester hydrolysis, a common metabolic pathway .

- Excretion : The exact route of excretion is unknown .

Result of Action

The molecular and cellular effects of Ethyl 2-(4-hydroxycyclohexyl)acetate’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s important to note that factors such as temperature, pH, and the presence of other substances can potentially affect the stability and efficacy of the compound .

特性

IUPAC Name |

ethyl 2-(4-hydroxycyclohexyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9,11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAISSGMOOLICG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3147340.png)

![1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one](/img/structure/B3147422.png)